Fmoc-D-Dap(Ns)-OH

Descripción general

Descripción

Fmoc-D-Dap(Ns)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. D-Dap(Ns) stands for D-diaminopropionic acid with a nosyl (Ns) protecting group on the side chain amino group. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Ns)-OH typically involves the protection of the amino groups of D-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The nosyl group is introduced using nosyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Dap(Ns)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

Substitution Reactions: The nosyl group can be replaced by other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Triethylamine and other bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields D-Dap(Ns)-OH.

Substituted Amino Acids: Substitution reactions yield various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Fmoc-D-Dap(Ns)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of functional materials and nanomaterials

Mecanismo De Acción

The mechanism of action of Fmoc-D-Dap(Ns)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The nosyl group protects the side chain amino group, allowing for selective deprotection and functionalization. The compound’s hydrophobicity and aromaticity promote the association of building blocks, facilitating the formation of complex structures .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Ns)-OH but with a tert-butoxycarbonyl (Boc) protecting group instead of a nosyl group.

Fmoc-D-Dab(Ns)-OH: Contains D-diaminobutyric acid instead of D-diaminopropionic acid.

Fmoc-D-Orn(Ns)-OH: Contains D-ornithine instead of D-diaminopropionic acid.

Uniqueness

This compound is unique due to the presence of the nosyl group, which provides a different set of reactivity and stability compared to other protecting groups. This allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis .

Actividad Biológica

Fmoc-D-Dap(Ns)-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-N-beta-nosyl-D-2,3-diaminopropionic acid, is a derivative of the amino acid D-2,3-diaminopropionic acid (D-Dap) that is primarily utilized in peptide synthesis. This compound features a protective Fmoc group and a nosyl (Ns) group, which enhances its utility in biochemical applications, particularly in the development of peptide ligands with specific biological activities.

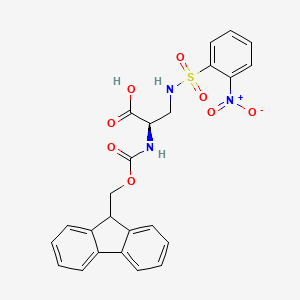

The structural formula of this compound is represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 382.43 g/mol

The synthesis of this compound typically involves several steps, including the protection of the amine groups and the introduction of the nosyl group. The nosyl group allows for specific reactions such as Mitsunobu reactions or N-alkylations, making it a versatile building block in solid-phase peptide synthesis (SPPS) .

Role in Peptide Synthesis

This compound is primarily employed as a building block in SPPS, facilitating the creation of peptides with tailored properties. The presence of the nosyl group can enhance the binding affinity and selectivity of synthesized peptides for specific biological targets, which is crucial in drug development .

Potential Applications

- Peptide Ligands : this compound can be utilized to develop peptide ligands that target various receptors, including opioid receptors. Research indicates that peptides synthesized with this compound exhibit enhanced biological activity due to improved binding properties .

- Drug Development : The compound's ability to form stable peptide structures makes it a candidate for developing therapeutic agents. Studies have shown promising results in using such peptides for treating conditions related to receptor modulation .

- Cell Penetration Studies : Related studies on polycationic polymers containing D-amino acids have demonstrated their potential for cell membrane penetration and DNA binding, suggesting that derivatives like this compound could be explored for gene delivery applications .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Study on Peptide Ligands : Research has shown that peptides incorporating this compound displayed significant binding affinities to opioid receptors, indicating its potential for pain management therapies .

- Transfection Efficacy : In studies involving transfection agents based on D-amino acids, compounds similar to this compound exhibited high transfection efficacy with minimal cytotoxicity, highlighting their potential in gene therapy applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMPDZSGJFJAFO-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132207 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487027-90-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487027-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.